2-Aminocyclohexanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

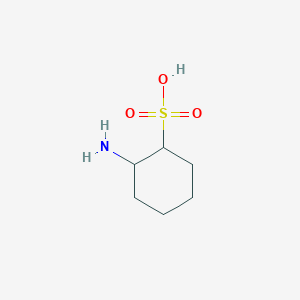

2-Aminocyclohexanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

The structural characteristics of 2-aminocyclohexanesulfonic acid position it as a promising candidate in drug development, particularly for compounds targeting neurotransmitter systems. Its ability to modulate neurotransmitter activity suggests potential uses in treating neurological disorders. Compounds with similar structures have been investigated for their roles as enzyme inhibitors or modulators, particularly concerning acetylcholine receptors.

1.2 Neurotransmitter Modulation

Research indicates that derivatives of this compound may influence neurotransmitter levels and receptor activity. For instance, the sulfonic acid moiety can enhance solubility and bioavailability, making it suitable for pharmacological applications. Studies have shown that aminocyclohexanol derivatives can be effective in modulating neurotransmitter systems, which is crucial for developing therapies for conditions like Alzheimer's disease .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound's structural properties allow it to interact with various enzymes, making it a valuable tool in biochemical research. Its potential as an enzyme inhibitor can be explored in studies aimed at understanding metabolic pathways and developing therapeutic agents.

2.2 Chiral Separation Techniques

This compound has been utilized in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs enable efficient enantiomeric separations, which are essential for analyzing amino acids and other chiral compounds in biological matrices . The use of this compound in chromatography enhances the resolution and sensitivity of analytical methods, facilitating the study of complex biological systems.

Analytical Chemistry

3.1 Chromatographic Applications

The compound's zwitterionic nature allows it to function effectively as a chiral selector in chromatographic methods. This application is particularly relevant for the enantiomeric separation of amino acids and other biologically active compounds .

3.2 Mass Spectrometry Integration

Recent advancements have integrated this compound into mass spectrometry techniques, enhancing the detection and quantification of amino acids in various samples. The combination of chromatographic techniques with mass spectrometry has proven effective in analyzing low-abundance compounds within complex biological matrices .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trans-2-Aminocyclohexanol | Contains an amino group; lacks sulfonic acid | More hydrophobic; used as a chiral building block |

| 2-Aminoethanesulfonic Acid | Amino group attached to an ethane chain; contains sulfonic acid | Smaller size; widely used as a buffering agent |

| 3-Aminopropanesulfonic Acid | Amino group on a propyl chain; contains sulfonic acid | Different chain length; used in biochemical studies |

The distinct cyclohexane structure of this compound provides unique sterics and dynamics compared to linear analogs, influencing its biological interactions and efficacy as a pharmaceutical agent.

Propiedades

Número CAS |

16496-77-8 |

|---|---|

Fórmula molecular |

C6H13NO3S |

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

2-aminocyclohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) |

Clave InChI |

NDRPLJAHCNWEKE-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)N)S(=O)(=O)O |

SMILES canónico |

C1CCC(C(C1)N)S(=O)(=O)O |

Sinónimos |

2-aminocyclohexanesulfonic acid 2-TAHS cis-2-aminocyclohexanesulfonic acid trans-2-aminocyclohexanesulfonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.